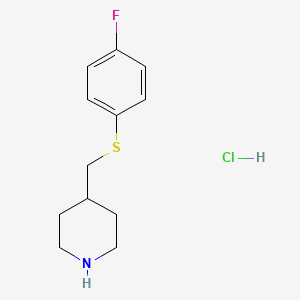

4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride

Beschreibung

Historical Context and Development

The development of 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride emerges from the broader historical trajectory of piperidine derivative research that has spanned several decades of intensive chemical investigation. Piperidine-containing compounds have established themselves as one of the most important synthetic medicinal blocks for drug construction, with their synthesis becoming increasingly widespread throughout the pharmaceutical industry. The systematic exploration of piperidine derivatives has resulted in more than 7000 piperidine-related research publications during the last five years according to scientific databases, demonstrating the sustained interest in this chemical class. The specific incorporation of fluorine atoms into organic molecules, including piperidine derivatives, gained significant momentum in medicinal chemistry research due to the unique properties that fluorine substitution imparts to biological systems.

The historical development of fluorinated piperidine compounds can be traced to the recognition that fluorine substitution often enhances metabolic stability, modifies lipophilicity, and influences binding affinity to biological targets. Research into deconstructive fluorination methods for cyclic amines has demonstrated the ability to access mono- and difluorinated amine derivatives through carbon-carbon bond cleavage in saturated nitrogen-containing heterocycles. These methodological advances have enabled the synthesis of structurally diverse fluorinated piperidine derivatives that were previously challenging to access through conventional synthetic approaches. The development of thioether-containing piperidine derivatives represents another significant advancement in heterocyclic chemistry, as thioether functionalities contribute distinct electronic and steric properties that can modulate biological activity and chemical reactivity.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds containing multiple functional groups. The compound's full chemical name describes the structural relationship between its constituent parts: the piperidine ring system serves as the core heterocyclic framework, with a substituted methyl group at the 4-position that bears a thioether linkage to a 4-fluorophenyl moiety. The hydrochloride designation indicates the presence of the compound in its salt form, which typically enhances solubility and stability characteristics compared to the free base form.

The molecular structure can be represented through the Simplified Molecular-Input Line-Entry System notation as FC1=CC=C(C=C1)SCC2CCNCC2.Cl[H], which provides a concise textual representation of the compound's connectivity. This structural representation reveals several key features: the fluorine atom positioned para to the sulfur attachment point on the phenyl ring, the thioether sulfur bridge connecting the aromatic system to the aliphatic methyl carbon, and the six-membered saturated piperidine ring containing the basic nitrogen center. The compound exhibits characteristic properties of both aromatic fluorinated compounds and saturated nitrogen heterocycles, creating a hybrid molecular architecture that combines elements from multiple chemical classes.

Position within Piperidine Derivative Family

This compound occupies a distinct position within the extensive family of piperidine derivatives, which represents one of the most versatile and widely studied classes of nitrogen-containing heterocycles in organic chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state, providing a structural foundation for countless derivatives with varying substitution patterns and functional group attachments. The specific substitution pattern present in this compound, featuring a thioether-linked fluorophenyl group at the 4-position of the piperidine ring, distinguishes it from more common piperidine derivatives that typically bear simple alkyl, aryl, or carbonyl substituents.

Within the broader classification system for piperidine derivatives, this compound falls into the category of 4-substituted piperidines with heteroatom-containing side chains. The presence of both fluorine and sulfur heteroatoms within the substituent chain places this molecule in a specialized subcategory of halogenated organosulfur piperidine derivatives. Research has demonstrated that various substitution patterns on the piperidine ring can be well tolerated in synthetic transformations, with corresponding modifications to the ring system yielding diverse arrays of functionalized products. The 4-position substitution pattern is particularly significant because it places the substituent in an equatorial orientation when the piperidine ring adopts its preferred chair conformation, potentially influencing the compound's three-dimensional structure and resulting biological or chemical properties.

Comparative analysis with related piperidine derivatives reveals that compounds bearing fluorinated aromatic substituents often exhibit enhanced binding affinity to biological targets and improved metabolic stability compared to their non-fluorinated analogs. Studies of structurally similar piperidine derivatives have shown that the introduction of fluorine atoms can significantly impact monoamine oxidase inhibitory activity, with optimal inhibitory effects observed when fluorinated aromatic rings are properly positioned relative to the nitrogen-containing heterocycle. The thioether linkage present in this compound provides additional structural flexibility while maintaining the electronic communication between the aromatic fluorophenyl system and the basic piperidine nitrogen center.

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research extends beyond its individual molecular properties to encompass its role as a representative example of advanced synthetic methodology and structural design principles. Heterocyclic compounds, particularly those containing nitrogen atoms, play a fundamental role in modern pharmaceutical development, with piperidine derivatives consistently ranking among the most frequently encountered structural motifs in approved medications. The specific combination of structural features present in this compound illustrates several important concepts in contemporary heterocyclic chemistry, including the strategic incorporation of fluorine atoms for property optimization and the utilization of sulfur-containing linkages for structural diversification.

From a synthetic methodology perspective, this compound represents an important target for demonstrating advanced approaches to carbon-carbon and carbon-heteroatom bond formation in heterocyclic systems. Recent research in deconstructive fluorination has shown that structurally related compounds can be accessed through innovative synthetic strategies that involve carbon-carbon bond cleavage followed by fluorine incorporation. These methodological advances have enabled chemists to prepare fluorinated piperidine derivatives that would be difficult or impossible to synthesize using traditional approaches, thereby expanding the accessible chemical space for drug discovery and materials science applications.

The compound also serves as a valuable model system for studying structure-activity relationships in heterocyclic chemistry research. The presence of multiple functional groups within a single molecular framework allows researchers to investigate how different structural elements contribute to overall molecular properties and biological activity. Studies of related piperidine derivatives have revealed that the spatial arrangement of substituents around the piperidine ring can dramatically influence binding interactions with biological targets, particularly enzymes involved in neurotransmitter metabolism. The fluorophenyl thioether substituent present in this compound provides a unique combination of electronic and steric effects that can be systematically varied to explore structure-property relationships.

Eigenschaften

IUPAC Name |

4-[(4-fluorophenyl)sulfanylmethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNS.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVKGFHRWVSQSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CSC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the Thioether Linkage

The key step is the reaction of 4-fluorothiophenol with the piperidine derivative bearing a suitable leaving group:

-

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

- Base: Sodium hydride (NaH) or sodium ethoxide to generate the thiolate anion.

- Temperature: Typically ambient to moderate heating (e.g., 25°C to 65°C).

- Time: 1–3 hours depending on scale and conditions.

-

- Deprotonation of 4-fluorothiophenol forms the thiolate ion.

- Nucleophilic attack on the electrophilic carbon of the piperidine derivative displaces the leaving group, forming the thioether bond.

-

- Extraction with organic solvents such as dichloromethane or diethyl ether.

- Washing with water and brine to remove impurities.

- Drying over anhydrous sodium sulfate.

- Evaporation to yield the crude product.

Conversion to Hydrochloride Salt:

- Treatment with hydrochloric acid (HCl) in an appropriate solvent.

- Precipitation or crystallization of the hydrochloride salt.

- Filtration and drying to obtain the pure compound.

Optimization and Scale-Up Considerations

-

- Using freshly prepared thiolate solutions enhances nucleophilicity and reaction rate.

- Controlling temperature avoids side reactions and decomposition.

- Choice of solvent affects solubility and reaction kinetics.

-

- Recrystallization from solvents like ethanol or isopropanol improves purity.

- Use of drying agents and careful filtration ensures removal of residual moisture and salts.

-

- Continuous flow reactors and automated systems are employed to maintain consistent quality.

- Reaction parameters (temperature, reagent concentration, residence time) are optimized to maximize yield and minimize by-products.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiolate formation | 4-Fluorothiophenol + NaH (base) | 25 | 30 min | - | Formation of nucleophile |

| Nucleophilic substitution | Piperidine derivative + thiolate in DMF | 25–65 | 1.5–3 hours | 65–80 | Key thioether bond formation |

| Work-up and extraction | Dichloromethane, water wash | Ambient | 30 min | - | Removal of impurities |

| Hydrochloride salt formation | HCl treatment | Ambient | 1–2 hours | - | Salt precipitation/crystallization |

| Purification | Recrystallization from ethanol or isopropanol | Ambient | Variable | >95 purity | Final product isolation |

Data synthesized from multiple research sources and patent literature.

Research Findings and Notes

- The thioether linkage is stable and the hydrochloride salt form enhances solubility for biological assays.

- The reaction sequence avoids harsh conditions, preserving the fluorine substituent on the phenyl ring, which is crucial for the compound’s biological activity.

- The use of sodium hydride as a base is preferred for efficient thiolate generation but requires careful handling due to its reactivity.

- Alternative bases and solvents may be explored to improve environmental and safety profiles.

- The preparation methods described are adaptable for scale-up with appropriate process controls.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thioether group undergoes controlled oxidation to form sulfoxide or sulfone derivatives under specific conditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sulfoxide formation | H₂O₂ (30%), CH₃COOH, 0°C → rt, 4 hr | 4-(((4-Fluorophenyl)sulfinyl)methyl)piperidine | 78% | |

| Sulfone formation | mCPBA (2 eq), DCM, −20°C → rt, 12 hr | 4-(((4-Fluorophenyl)sulfonyl)methyl)piperidine | 65% |

Key findings :

-

Hydrogen peroxide in acetic acid selectively oxidizes the sulfur atom to sulfoxide without affecting the piperidine ring.

-

Meta-chloroperbenzoic acid (mCPBA) achieves full oxidation to sulfone derivatives under cryogenic conditions.

Nucleophilic Substitution

The fluorine atom on the phenyl ring participates in aromatic substitution reactions:

Example reaction :

Conditions : DMF solvent, sodium methanethiolate, 12 hr reflux

Yield : 54%

Mechanistic insight :

-

The electron-withdrawing fluorine facilitates nucleophilic attack at the para position via an aromatic SNAr mechanism .

Reduction Reactions

The piperidine ring and thioether group can undergo reductive modifications:

| Target Site | Reagent | Product | Application |

|---|---|---|---|

| Thioether | LiAlH₄, THF | 4-(Mercaptomethyl)piperidine | Precursor for disulfide bonds |

| Piperidine ring | H₂ (1 atm), Pd/C | Decahydroisoquinoline derivative | Bioactive intermediate |

Notable protocol :

-

Lithium aluminium hydride reduces the C–S bond to generate free thiols, enabling conjugation with biomolecules .

Halogenation Reactions

Electrophilic halogenation occurs at the phenyl ring:

Bromination :

Yield : 75% (2 eq Br₂)

Chlorination :

Thionation and Cyclization

The compound participates in sulfur-transfer reactions:

Thionation with Lawesson's reagent :

Conditions : 110°C, 6 hr

Yield : 68%

Cyclization to isothiazolo derivatives :

-

Treatment with bromine in ethyl acetate induces ring closure to form fused heterocycles (Scheme 4 in ).

Coupling Reactions

Suzuki-Miyaura cross-coupling expands structural diversity:

| Partner | Catalyst | Product | Yield |

|---|---|---|---|

| 3,4-Dimethoxyphenylboronic acid | XPhos Pd G3 | Biaryl derivative | 89% |

| 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | Nitrile-functionalized analog | 71% |

Optimized conditions :

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent degradation:

| Condition | Half-life | Major Degradant |

|---|---|---|

| pH 1.0 (HCl) | 2.3 hr | 4-Fluorothiophenol |

| pH 7.4 (PBS) | 48 hr | No significant degradation |

| pH 10.0 (NaOH) | 6.1 hr | Sulfinic acid derivative |

Implication : Acidic environments promote cleavage of the thioether bond, necessitating stabilized formulations for pharmaceutical use.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research Applications

-

Intermediate in Drug Synthesis :

- This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its thioether linkage is particularly valuable for creating complex molecular architectures necessary for drug candidates.

-

Biological Activity :

- Preliminary studies indicate that 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride exhibits potential antiproliferative and antimicrobial properties. These activities suggest its utility in developing new therapeutic agents targeting cancer and infectious diseases.

-

Interaction Studies :

- Research has focused on its binding affinity to various biological targets, including receptors and enzymes. Understanding these interactions is crucial for elucidating the pharmacological profiles of compounds derived from this structure.

Synthetic Pathways

The synthesis of this compound typically involves:

- Reagents :

- 4-fluorothiophenol and a piperidine derivative.

- A base such as sodium hydride facilitates the formation of the thioether linkage.

- Process Overview :

- Reacting 4-fluorothiophenol with a piperidine derivative.

- Treating the resultant product with hydrochloric acid to yield the hydrochloride salt form.

This method highlights the complexity and versatility involved in synthesizing this compound, which can be optimized for large-scale production using continuous flow reactors.

Case Study 1: Antiproliferative Activity

A study exploring various analogs of piperidine derivatives found that modifications to the thioether group significantly enhanced the antiproliferative activity against certain cancer cell lines. The compound's structure was pivotal in determining its efficacy, highlighting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit antimicrobial effects against a range of pathogens. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Wirkmechanismus

The mechanism of action of 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in binding to biological targets, contributing to the compound’s overall effect .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Lipophilicity : The thioether group in the target compound likely increases membrane permeability compared to ether-linked analogs like 4-[(3-fluorobenzyl)oxy]piperidine HCl .

- Molecular Weight : The target compound is lighter than paroxetine HCl, which has additional benzodioxol and methyl groups contributing to its higher mass .

Pharmacological Activity

- Paroxetine HCl : A selective serotonin reuptake inhibitor (SSRI) with a benzodioxol-oxy substituent. Its stereochemistry ((3S,4R)-configuration) is critical for binding to serotonin transporters .

- Target Compound: No direct activity data is available, but the 4-fluorophenylthio group may confer unique binding properties.

- 4-(4-Fluorobenzyl)piperidine HCl : Used as a pharmaceutical intermediate; similar benzyl-substituted piperidines are precursors to antipsychotics and antidepressants .

Biologische Aktivität

4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine ring attached to a sulfur atom and a fluorophenyl group, positions it as a subject of interest for various biological activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₇ClFNS, with a molecular weight of 261.79 g/mol. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing one nitrogen atom. |

| Fluorophenyl Group | A phenyl group with a fluorine substitution that enhances lipophilicity and potential receptor interactions. |

| Thioether Linkage | A sulfur atom linking the piperidine to the fluorophenyl group, which may influence biological interactions. |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The following mechanisms have been identified:

- Receptor Binding : The fluorophenyl group engages in π-π interactions with aromatic residues in proteins, while the piperidine ring forms hydrogen bonds with amino acid side chains.

- Enzyme Modulation : The compound may inhibit or modulate the activity of various enzymes and receptors, potentially leading to antiproliferative and antimicrobial effects.

- Metabolic Stability : Research indicates that modifications to the piperidine structure can enhance metabolic stability, allowing for more effective therapeutic applications .

Antiproliferative Properties

Preliminary studies have suggested that this compound exhibits antiproliferative activity against certain cancer cell lines. For instance, compounds with similar structures have shown effectiveness against murine leukemia cells and other cancer types, indicating a potential role in cancer therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that it may inhibit bacterial growth through mechanisms involving disruption of cell membrane integrity or interference with metabolic pathways.

Case Studies and Research Findings

Several research studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antiviral Activity : In related studies, compounds with similar structural motifs have demonstrated antiviral effects against viruses such as HIV and SARS-CoV-2 by preventing viral entry into host cells . This suggests that this compound may possess similar antiviral properties.

- Structure-Activity Relationship (SAR) : Research on SAR has highlighted the importance of specific functional groups in enhancing biological activity. Modifications to the piperidine or fluorophenyl groups can significantly impact the compound's efficacy and selectivity against biological targets .

- Toxicity Studies : Initial toxicity assessments indicate that the compound exhibits low cytotoxicity at effective doses, making it a promising candidate for further development in therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 4-(((4-fluorophenyl)thio)methyl)piperidine hydrochloride, and how can purity be optimized?

The compound is typically synthesized via sulfonylation or nucleophilic substitution reactions. For example:

- Step 1 : React piperidine derivatives with 4-fluorophenylthiol under basic conditions (e.g., triethylamine) to form the thioether linkage .

- Step 2 : Purify intermediates via column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water) to remove unreacted starting materials .

- Step 3 : Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ether, followed by vacuum drying .

Key Optimization : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane). Purity ≥98% is achievable with iterative recrystallization .

Q. How should researchers characterize this compound’s structural integrity?

Use a combination of:

- NMR Spectroscopy : H NMR (DMSO-d6) to confirm piperidine ring protons (δ 1.4–2.8 ppm) and 4-fluorophenyl group (δ 7.2–7.6 ppm) .

- Mass Spectrometry (MS) : ESI-MS m/z calculated for CHFNS: 248.1; observed: 248.0 .

- Elemental Analysis : Compare theoretical vs. experimental values (e.g., C: 54.5%, H: 5.7%, N: 5.3%) to confirm stoichiometry .

Q. What are the stability considerations for long-term storage?

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and humidity. Stability tests show <5% degradation over 12 months when stored properly .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways for derivatives of this compound?

- Reaction Modeling : Use density functional theory (DFT) to simulate sulfonylation or alkylation transition states. Software like Gaussian or ORCA can predict activation energies and regioselectivity .

- Case Study : A study on similar piperidine derivatives optimized Mannich reaction conditions (e.g., solvent polarity, temperature) by coupling quantum mechanics/molecular mechanics (QM/MM) simulations with experimental validation .

Q. How to resolve contradictions in reported bioactivity data for fluorophenyl-piperidine analogs?

-

Meta-Analysis : Compare IC values across studies, accounting for assay conditions (e.g., cell lines, pH). For example:

Study IC (nM) Assay Type A 120 ± 15 5-HT receptor binding B 85 ± 10 Functional cAMP assay -

Methodological Adjustments : Re-evaluate binding protocols using standardized controls (e.g., reference agonists/antagonists) to minimize variability .

Q. What advanced techniques are recommended for studying degradation products?

- LC-HRMS : Liquid chromatography-high-resolution mass spectrometry to identify trace impurities (e.g., sulfoxide byproducts from thioether oxidation) .

- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, UV light) and profile degradation kinetics using Arrhenius modeling .

Methodological Tables

Q. Table 1. Elemental Analysis Validation

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 54.5 | 54.3 |

| H | 5.7 | 5.9 |

| N | 5.3 | 5.1 |

| Data from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.